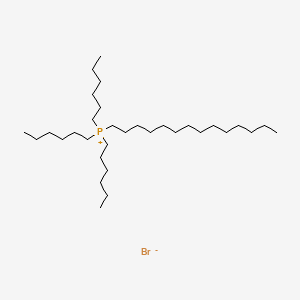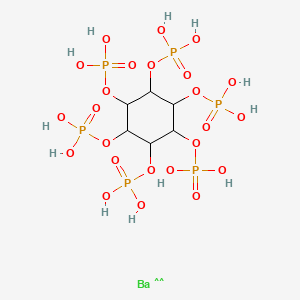
Calcium 2,3-dihydroxypropanoate dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a white crystalline solid with the molecular formula C6H14CaO10 and a molecular weight of 286.25 g/mol . This compound is often used in research and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Calcium 2,3-dihydroxypropanoate dihydrate primarily targets calcium channels in the body. These channels play a crucial role in the regulation of calcium levels in various tissues, including the heart, blood vessels, and bones .
Mode of Action
The compound interacts with its targets by binding to the calcium channels and modulating their activity. This interaction results in changes in the calcium influx into cells, which can affect various cellular processes .
Biochemical Pathways
This compound affects several biochemical pathways. The most notable is the calcium signaling pathway , which is involved in numerous cellular functions, including muscle contraction, neurotransmission, and cell growth . By modulating calcium levels, the compound can influence these downstream effects.
Pharmacokinetics
Like other calcium compounds, it is expected to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized, and excreted primarily through the kidneys . These properties can impact the bioavailability of the compound.
Result of Action
The molecular and cellular effects of this compound’s action are diverse due to the widespread role of calcium in the body. These effects can include changes in muscle contraction, neurotransmission, and cell growth .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other ions can affect the compound’s stability and its interaction with calcium channels .
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium 2,3-dihydroxypropanoate dihydrate can be synthesized through the neutralization of glyceric acid with calcium hydroxide. The reaction typically involves dissolving glyceric acid in water and then slowly adding calcium hydroxide while maintaining the solution at a controlled temperature. The resulting solution is then evaporated to obtain the crystalline product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as crystallization from a supersaturated solution or precipitation from a reaction mixture. These methods ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Calcium 2,3-dihydroxypropanoate dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form calcium tartrate.
Reduction: It can be reduced to form calcium lactate.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Calcium tartrate.
Reduction: Calcium lactate.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Calcium 2,3-dihydroxypropanoate dihydrate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential use in calcium supplementation and bone health.
Industry: Utilized in the production of biodegradable polymers and as a stabilizer in certain formulations.
Comparison with Similar Compounds
Similar Compounds
Calcium lactate: Similar in that it is also a calcium salt of an organic acid, but it has different chemical properties and applications.
Calcium tartrate: Another calcium salt of an organic acid, used in different industrial and research applications.
Calcium gluconate: Used primarily in medicine for calcium supplementation.
Uniqueness
Calcium 2,3-dihydroxypropanoate dihydrate is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and interactions. Its dual hydroxyl groups make it particularly versatile in organic synthesis and biochemical applications .
Properties
CAS No. |
6057-35-8 |
|---|---|
Molecular Formula |
C6H14CaO10 |
Molecular Weight |
286.25 g/mol |
IUPAC Name |
calcium;(2S)-2,3-dihydroxypropanoate;dihydrate |
InChI |
InChI=1S/2C3H6O4.Ca.2H2O/c2*4-1-2(5)3(6)7;;;/h2*2,4-5H,1H2,(H,6,7);;2*1H2/q;;+2;;/p-2/t2*2-;;;/m00.../s1 |
InChI Key |
OKEVQKKVYQHNFW-PXYKVGKMSA-L |
SMILES |
C(C(C(=O)[O-])O)O.C(C(C(=O)[O-])O)O.O.O.[Ca+2] |
Isomeric SMILES |
C([C@@H](C(=O)[O-])O)O.C([C@@H](C(=O)[O-])O)O.O.O.[Ca+2] |
Canonical SMILES |
C(C(C(=O)[O-])O)O.C(C(C(=O)[O-])O)O.O.O.[Ca+2] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(chloromethyl)-2-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1591651.png)




![4,4,5,5-tetramethyl-2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]-1,3,2-dioxaborolane](/img/structure/B1591657.png)







![[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]methanol](/img/structure/B1591674.png)
